molecular formula C18H19ClN2O4S B4569293 1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide

1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide

Cat. No.: B4569293
M. Wt: 394.9 g/mol
InChI Key: BDYKATRHCQNJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide is a complex organic compound that features a chlorinated phenyl group, a morpholine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide typically involves multiple steps. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of a morpholine ring through nucleophilic substitution. The final step often involves the sulfonation of the intermediate compound to introduce the methanesulfonamide group. Reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenylcarbamoyl)morpholine: This compound shares a similar structure but lacks the methanesulfonamide group.

    Benzyl 2-(4-morpholinylcarbonyl)phenyl sulfide: Another related compound with a different substituent on the phenyl ring.

Uniqueness

1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can impart distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-16-7-3-1-5-14(16)13-26(23,24)20-17-8-4-2-6-15(17)18(22)21-9-11-25-12-10-21/h1-8,20H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYKATRHCQNJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Reactant of Route 5
1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-(2-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.